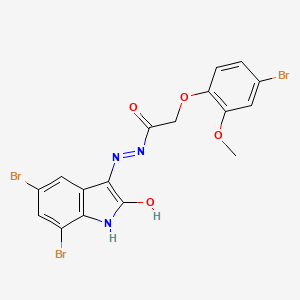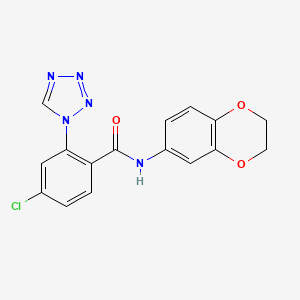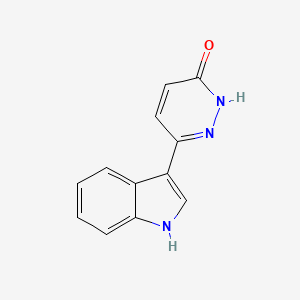![molecular formula C22H27N3O4 B6132724 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine, commonly known as Flibanserin, is a medication that is used to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition where women lack sexual desire or have low sexual desire, which causes distress. Flibanserin is a non-hormonal medication that works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in sexual desire.
Mécanisme D'action
Flibanserin works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in sexual desire. Flibanserin binds to serotonin receptors in the brain, which reduces the activity of serotonin, a neurotransmitter that inhibits sexual desire. This leads to an increase in the levels of dopamine and norepinephrine, which enhances sexual desire.
Biochemical and Physiological Effects:
Flibanserin has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which enhances sexual desire. Flibanserin also reduces the activity of serotonin, which inhibits sexual desire. Flibanserin has been shown to have minimal effects on other neurotransmitters such as GABA, glutamate, and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
Flibanserin has several advantages and limitations for lab experiments. One advantage is that it is a non-hormonal medication, which makes it suitable for studying the effects of neurotransmitters on sexual desire. Flibanserin has also been extensively studied in clinical trials, which provides a wealth of data for researchers. One limitation is that Flibanserin has a narrow therapeutic range, which makes it difficult to study the effects of different doses on sexual desire.
Orientations Futures
There are several future directions for research on Flibanserin. One direction is to study the long-term effects of Flibanserin on sexual desire and satisfaction. Another direction is to study the effects of Flibanserin on other neurotransmitters such as GABA, glutamate, and acetylcholine. Additionally, research could be conducted to evaluate the efficacy and safety of Flibanserin in treating other conditions such as depression and anxiety. Finally, research could be conducted to develop new medications that target the same neurotransmitters as Flibanserin but with fewer side effects.
Méthodes De Synthèse
Flibanserin is synthesized using a multi-step process. The first step involves the reaction of 1,3-benzodioxole with benzyl chloride in the presence of a base to give 1-(1,3-benzodioxol-5-yl)methanol. The second step involves the reaction of 1-(1,3-benzodioxol-5-yl)methanol with 1-(2-furoyl)-3-piperidinylamine in the presence of a dehydrating agent to give 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine, which is the final product.
Applications De Recherche Scientifique
Flibanserin has been extensively studied in clinical trials to evaluate its efficacy and safety in treating 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine in women. The results of these trials have shown that Flibanserin can significantly improve sexual desire and satisfaction in women with 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine. Flibanserin has also been studied for its potential use in treating other conditions such as depression and anxiety.
Propriétés
IUPAC Name |
[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c26-22(20-4-2-12-27-20)25-7-1-3-18(15-25)24-10-8-23(9-11-24)14-17-5-6-19-21(13-17)29-16-28-19/h2,4-6,12-13,18H,1,3,7-11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBQAVZEDVHBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6132646.png)
![7-[4-(benzyloxy)butanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132653.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6132657.png)

![1-(diethylamino)-3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6132677.png)
![4-hydroxy-4-methyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6132685.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6132696.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide](/img/structure/B6132700.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)

![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide trifluoroacetate](/img/structure/B6132723.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B6132731.png)